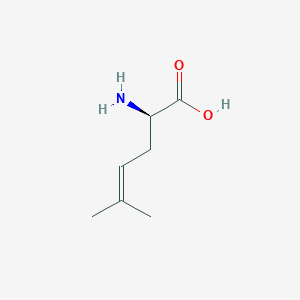

(R)-2-Amino-5-methylhex-4-enoic acid

Description

Contextualization as a Non-Proteinogenic α-Amino Acid

Amino acids are the fundamental building blocks of proteins. frontiersin.org While over 500 amino acids are known to exist in nature, only 22 are incorporated into proteins via the genetic code; these are known as proteinogenic amino acids. wikipedia.org In contrast, (R)-2-Amino-5-methylhex-4-enoic acid belongs to the vast and diverse group of non-proteinogenic amino acids (NPAAs), which are not encoded in the genome for protein assembly. nih.govwikipedia.org

NPAAs are found in various organisms, including bacteria, fungi, and plants, where they often serve as essential components of polypeptide chains synthesized through non-ribosomal pathways. nih.gov Structurally, this compound is an α-amino acid, meaning its amino and carboxyl groups are attached to the same carbon atom (the α-carbon). wikipedia.org Its unique feature is its side chain: a 5-methylhex-4-enyl group, which includes a carbon-carbon double bond. This unsaturation and specific (R)-configuration at the α-carbon distinguish it from the standard protein-building amino acids.

Table 1: Physicochemical Properties of 2-Amino-5-methylhex-4-enoic acid

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO2 nih.gov |

| Molecular Weight | 143.18 g/mol nih.gov |

| IUPAC Name | 2-amino-5-methylhex-4-enoic acid nih.gov |

| CAS Number | 19914-06-8 nih.gov |

Academic Significance in Natural Product Chemistry and Chemical Biology

Non-proteinogenic amino acids are of significant interest in natural product chemistry and chemical biology because of their role in the synthesis of bioactive peptides with unique properties. nih.gov While this compound itself is not widely cited as a common natural product, its synthetic derivatives are utilized in biochemical research. The introduction of NPAAs like this one into peptide chains can fundamentally alter the resulting molecule's properties. nih.gov

In chemical biology, the incorporation of NPAAs is a powerful strategy for developing peptide-based therapeutics. These modifications can enhance stability, potency, and bioavailability compared to peptides composed solely of natural amino acids. nih.govnih.gov For instance, NPAAs containing olefin-bearing tethers, similar in concept to the unsaturated side chain of this compound, are used to create "stapled" peptides, which have enhanced conformational stability and cell permeability. nih.gov

Historical and Ongoing Research Trajectories for Related Amino Acid Analogues

The study of non-proteinogenic amino acids has a rich history. In 1961, around ninety such compounds were known. scispace.com Today, nearly seven hundred have been identified, reflecting the rapid pace of discovery in this field. scispace.com Historically, research focused on identifying these compounds in nature and understanding their biosynthesis.

Contemporary research has shifted towards leveraging the unique properties of amino acid analogues for various applications. royalsocietypublishing.org In medicinal chemistry, they are crucial for designing enzyme inhibitors and synthesizing peptide-based drugs. nbinno.commdpi.com The ability to introduce novel functionalities through NPAAs allows for the fine-tuning of a molecule's biological activity and physicochemical properties, such as water solubility. frontiersin.org

Furthermore, amino acid analogues are central to origin-of-life research. Prebiotic synthesis experiments, like the Miller-Urey experiment, have shown that non-proteinogenic amino acids likely formed on early Earth, suggesting they could have been involved in the formation of the first peptides. royalsocietypublishing.orgresearchgate.net Ongoing research continues to explore how these diverse building blocks could have participated in chemical evolution. royalsocietypublishing.org

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-methylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARHOAIGIRUNR-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for R 2 Amino 5 Methylhex 4 Enoic Acid

Stereoselective Synthetic Routes

The asymmetric synthesis of α-amino acids, particularly those with olefinic side chains, is a significant area of research. Methodologies that establish the desired (R)-configuration at the C-2 position in high enantiomeric purity are critical. These approaches often rely on enantioselective catalysis or the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of bond-forming reactions. wikipedia.org

Enantioselective Alkylation and Hydrolysis Protocols

Enantioselective alkylation of glycine (B1666218) equivalents is a powerful and direct method for the synthesis of α-amino acids. This strategy typically involves the deprotonation of a glycine derivative to form a nucleophilic enolate, which is then alkylated with a suitable electrophile. The stereoselectivity is induced by a chiral catalyst, often in a phase-transfer catalysis (PTC) system. nih.gov

For the synthesis of (R)-2-Amino-5-methylhex-4-enoic acid, a common precursor is a glycine Schiff base, such as the benzophenone (B1666685) imine of glycine ethyl ester. This substrate is deprotonated to form an enolate, which is then alkylated with an appropriate electrophile, in this case, 1-bromo-3-methyl-2-butene. The key to enantioselectivity is the use of a chiral phase-transfer catalyst, which forms a chiral ion pair with the enolate, thereby shielding one of its faces and directing the incoming electrophile to the other. Subsequent hydrolysis of the imine and ester groups under acidic conditions yields the target amino acid. nih.gov Nickel-catalyzed enantioselective deaminative alkylation of amino acid derivatives with unactivated olefins represents another advanced protocol for forging the necessary sp³–sp³ linkages. organic-chemistry.orgnih.gov

| Parameter | Description | Typical Reagents/Conditions | Reference |

| Glycine Substrate | Protected glycine derivative | Glycine ethyl ester benzophenone imine | nih.gov |

| Alkylating Agent | Electrophile to form the side chain | 1-bromo-3-methyl-2-butene | nih.gov |

| Catalyst System | Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium (B1175870) salts | nih.gov |

| Base | For enolate formation | 50% aq. NaOH or solid KOH | nih.gov |

| Solvent | Biphasic or organic solvent | Toluene, Dichloromethane (DCM) | nih.gov |

| Hydrolysis | Removal of protecting groups | Aqueous HCl | nih.gov |

Chiral Auxiliary-Mediated Approaches to Olefinic Amino Acids

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This approach is widely used for the synthesis of enantiomerically pure amino acids. The auxiliary is later removed and can often be recovered for reuse. wikipedia.org

A highly effective method involves the use of nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.gov A notable example is the use of a ligand derived from (S)-proline, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB). nih.govnih.gov The glycine Schiff base forms a square-planar complex with Ni(II), where the chiral BPB ligand effectively blocks one face of the planar glycine enolate. nih.gov

Deprotonation with a base, such as potassium hydroxide, followed by alkylation with 1-bromo-3-methyl-2-butene, proceeds with high diastereoselectivity. The bulky chiral ligand directs the electrophile to the less hindered face of the enolate. After the alkylation step, the complex is disassembled by acidic hydrolysis, which liberates the desired (R)-amino acid ester and allows for the recovery of the chiral auxiliary. nih.gov This method is advantageous due to its high stereochemical control and the recyclability of the auxiliary. nih.gov

| Auxiliary Type | Example | Key Feature | Reference |

| Proline-based Ligands | (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB) | Forms a rigid Ni(II) complex, offering excellent facial shielding of the glycine enolate. | nih.govnih.gov |

| Oxazolidinones | Evans Auxiliaries | N-acylated oxazolidinones control stereochemistry during alkylation via a chiral enolate. | wikipedia.org |

| Pinane-based | Hydroxypinanone | Used as a chiral auxiliary in the asymmetric alkylation of Schiff bases. | nih.gov |

| Pseudoephedrine | Pseudoephedrine Amides | The chiral backbone directs alkylation of the corresponding enolate. | wikipedia.org |

Diastereoselective Control in Amino Acid Synthesis

Diastereoselective control is the cornerstone of chiral auxiliary-mediated synthesis. The formation of the new stereocenter at the α-carbon is influenced by the existing stereocenters within the chiral auxiliary. The goal is to maximize the formation of one diastereomer over all other possibilities.

In the context of the Ni(II)-BPB complex methodology, the diastereoselectivity of the alkylation step is governed by the steric and electronic properties of the complex. The rigid, square-planar geometry fixes the conformation of the glycine enolate. The bulky phenyl and benzyl (B1604629) groups of the BPB ligand create a highly biased steric environment. The incoming electrophile (1-bromo-3-methyl-2-butene) can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The efficiency of this control is often quantified by the diastereomeric excess (d.e.), with values frequently exceeding 95% for this method. Subsequent removal of the auxiliary converts the diastereomeric product into the desired enantiomerically enriched amino acid.

Mechanistic Studies of Chemical Transformations

The unsaturated side chain of this compound is a versatile functional group that can undergo a variety of chemical transformations, including oxidation and reduction, to produce valuable derivatives.

Oxidation Reactions and Characterization of Oxo-Derivatives

The carbon-carbon double bond in the side chain is susceptible to oxidative cleavage by reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). Ozonolysis is a particularly reliable method for cleaving the double bond to yield carbonyl compounds. researchgate.net

The reaction proceeds via a [3+2] cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable 1,2,4-trioxolane, known as the secondary ozonide. The fate of the ozonide depends on the workup conditions.

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust in water, cleaves the ozonide to yield carbonyl compounds. For this compound, this would result in the formation of (R)-2-amino-4-oxopentanoic acid and acetone (B3395972).

Oxidative Workup: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), leads to the formation of carboxylic acids. This workup would yield (R)-2-amino-4-oxopentanoic acid and acetone (as acetone is resistant to further oxidation under these conditions).

Metal-catalyzed oxidation systems can also be employed to convert amino acid residues into carbonyl derivatives. nih.gov These reactions provide a pathway to various oxo-derivatives that can serve as intermediates in further synthetic applications.

| Oxidation Method | Reagents | Primary Product(s) from this compound | Reference |

| Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S | (R)-2-amino-4-oxopentanoic acid and Acetone | researchgate.net |

| Ozonolysis (Oxidative) | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | (R)-2-amino-4-oxopentanoic acid and Acetone | researchgate.net |

| Permanganate Cleavage | Hot, acidic KMnO₄ | (R)-2-amino-4-oxopentanoic acid and Acetic Acid (from over-oxidation of acetone) |

Reduction Reactions and Synthesis of Saturated Analogues

The double bond in this compound can be readily reduced to yield its saturated analogue, (R)-2-Amino-5-methylhexanoic acid. The most common method for this transformation is catalytic hydrogenation.

This process involves treating the unsaturated amino acid with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of alkenes. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure.

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. Hydrogen atoms are added sequentially across the double bond in a syn-addition fashion, resulting in the saturated alkane chain. The reaction is generally clean, high-yielding, and does not affect the stereochemistry at the α-carbon, thus preserving the (R)-configuration. This provides a straightforward route to the corresponding saturated amino acid. nih.gov

| Parameter | Description | Typical Reagents/Conditions | Reference |

| Hydrogen Source | Dihydrogen gas | H₂ (gas), 1-50 atm | nih.gov |

| Catalyst | Heterogeneous metal catalyst | 5-10% Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂) | nih.gov |

| Solvent | Protic solvent | Methanol (MeOH), Ethanol (EtOH), Acetic Acid (AcOH) | nih.gov |

| Temperature | Reaction temperature | Room Temperature (20-25 °C) | nih.gov |

| Product | The corresponding saturated amino acid | (R)-2-Amino-5-methylhexanoic acid | chemicalbook.com |

Nucleophilic and Electrophilic Substitution at Reactive Centers

The chemical reactivity of this compound is dictated by its three primary functional groups: the α-amino group, the α-carboxylic acid group, and the C4-C5 double bond. Each of these centers is susceptible to specific types of substitution reactions.

The α-amino group is a primary nucleophile and readily undergoes reactions with various electrophiles. pressbooks.pub Standard protecting group strategies in peptide synthesis, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) protection, are common electrophilic substitution reactions at this center. Beyond protection, the amine can be alkylated or arylated to introduce novel side-chain functionalities.

The α-carboxylic acid group can be activated to undergo nucleophilic acyl substitution. pressbooks.pub Esterification, for instance, by reaction with an alcohol under acidic conditions, can protect the carboxyl group or modify the compound's solubility and pharmacokinetic properties. Amide bond formation is another key reaction, allowing the coupling of this amino acid to other amines or amino acid esters, a fundamental step in peptide synthesis. nih.gov

The C4-C5 double bond is susceptible to electrophilic addition reactions. For instance, halogenation with reagents like Br₂ would lead to the formation of a di-bromo derivative. Hydrohalogenation with HBr would be expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted C5 position. Furthermore, the double bond can participate in more complex transition metal-catalyzed cross-coupling reactions, although specific examples involving this particular substrate are not extensively documented in readily available literature.

A summary of potential substitution reactions at the reactive centers of this compound is presented below.

| Reactive Center | Reaction Type | Potential Reagents | Potential Product |

| α-Amino Group | Nucleophilic Substitution | Alkyl halides, Acyl chlorides | N-alkylated or N-acylated derivatives |

| α-Carboxylic Acid Group | Nucleophilic Acyl Substitution | Alcohols (with acid catalyst), Amines (with coupling agents) | Esters, Amides |

| C4-C5 Double Bond | Electrophilic Addition | Br₂, HBr | Dihalo- or Monohalo-alkane derivatives |

Preparation of Functionally Modified Derivatives for Academic Investigation

The unique structural features of this compound make it a valuable building block for the synthesis of functionally modified derivatives for various academic studies.

Synthesis of β-Peptide Building Blocks Utilizing the Compound

β-Peptides are polymers of β-amino acids that can adopt stable secondary structures similar to α-peptides and are often resistant to enzymatic degradation. A common method for converting α-amino acids into their β-homologs is the Arndt-Eistert homologation . This multi-step process involves the conversion of the α-amino acid's carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the β-amino acid.

Applying this to this compound would first require protection of the α-amino group, for example, with a Boc or Fmoc group. The protected amino acid would then be subjected to the Arndt-Eistert reaction sequence to yield the corresponding β-amino acid, (R)-3-amino-6-methylhept-5-enoic acid. This β-amino acid can then be used as a monomer in the synthesis of β-peptides.

Hypothetical Arndt-Eistert Homologation of this compound:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | N-Protection | Boc₂O or Fmoc-OSu | N-protected this compound |

| 2 | Acid Chloride Formation | (COCl)₂ or SOCl₂ | N-protected (R)-2-Amino-5-methylhex-4-enoyl chloride |

| 3 | Diazoketone Formation | CH₂N₂ | N-protected (R)-3-diazo-1-(5-methylhex-4-en-1-yl)propan-2-one |

| 4 | Wolff Rearrangement | Ag₂O, H₂O | N-protected (R)-3-amino-6-methylhept-5-enoic acid |

| 5 | Deprotection | TFA or Piperidine | (R)-3-amino-6-methylhept-5-enoic acid |

N-Acylated Derivatives for Enzymatic Hydrolysis Studies

N-acylated amino acids are valuable substrates for studying the specificity and kinetics of various enzymes, such as acylases and proteases. The synthesis of N-acylated derivatives of this compound can be achieved by reacting the amino group with an acyl chloride or an activated carboxylic acid. For example, N-lauroyl-(R)-2-Amino-5-methylhex-4-enoic acid could be synthesized for studies involving enzymes with a preference for lipophilic substrates.

The enzymatic synthesis of N-acyl amino acids is also a viable green chemistry approach. This typically involves the use of lipases or acylases in non-aqueous media to catalyze the condensation of the amino acid with a fatty acid. These enzymatic methods often offer high regioselectivity and operate under mild conditions. The resulting N-acylated products can then be used to investigate enzymatic hydrolysis rates and mechanisms.

Incorporation into Complex Peptide and Natural Product Mimics

The incorporation of non-proteinogenic amino acids like this compound into peptides can confer unique structural and functional properties. Standard solid-phase peptide synthesis (SPPS) protocols can be adapted to include this amino acid. nih.govpeptide.comresearchgate.net The Fmoc-protected version of this compound can be coupled to a resin-bound peptide chain using standard coupling reagents such as HBTU or HATU. nih.gov

The olefinic side chain of this amino acid provides a handle for further chemical modifications within the peptide sequence. For instance, the double bond can be a site for cross-linking reactions to create cyclic or "stapled" peptides, which can exhibit enhanced stability and bioactivity. Ring-closing metathesis is a powerful tool for this purpose, where two olefin-containing amino acid residues within a peptide are linked.

Furthermore, the unique stereochemistry and side-chain structure of this compound can be exploited to mimic the structural motifs of natural products, potentially leading to the development of novel therapeutic agents.

Rigorous Spectroscopic and Stereochemical Elucidation of R 2 Amino 5 Methylhex 4 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the atomic arrangement and connectivity within (R)-2-Amino-5-methylhex-4-enoic acid can be established.

High-Resolution ¹H NMR Spectral Analysis

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to each unique proton. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) reveal information about the dihedral angles between adjacent protons, which can help in assigning the stereochemistry.

A detailed analysis would involve identifying the signals for the two methyl groups, the vinylic proton, the allylic methylene (B1212753) protons, the α-proton, and the protons of the amino group. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and is crucial for assigning the signals to the correct protons in the structure.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (α-CH) | ~3.5 - 4.0 | Doublet of doublets (dd) or Multiplet (m) | J(H-2, H-3a), J(H-2, H-3b) |

| H-3 (CH₂) | ~2.2 - 2.8 | Multiplet (m) | J(H-3, H-2), J(H-3, H-4) |

| H-4 (C=CH) | ~5.0 - 5.5 | Triplet of doublets (td) or Multiplet (m) | J(H-4, H-3), J(H-4, CH₃) |

| H-6 (C(CH₃)₂) | ~1.6 - 1.8 | Singlet (s) or Doublet (d) | J(CH₃, H-4) |

| H-7 (C(CH₃)₂) | ~1.6 - 1.8 | Singlet (s) or Doublet (d) | J(CH₃, H-4) |

| NH₂ | Variable | Broad singlet (br s) | - |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. The data presented are estimates based on general principles of NMR spectroscopy.

¹³C NMR Chemical Shift Assignments and Structural Correlations

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic) and its local electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (COOH) | ~170 - 180 |

| C-2 (α-CH) | ~50 - 60 |

| C-3 (CH₂) | ~30 - 40 |

| C-4 (=CH) | ~120 - 130 |

| C-5 (=C(CH₃)₂) | ~130 - 140 |

| C-6 (CH₃) | ~18 - 25 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented are estimates based on general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-2 and the H-3 protons, between the H-3 protons and the vinylic H-4 proton, and between the H-4 proton and the methyl protons at C-6 and C-7.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons (H-6 and H-7) to the olefinic carbons C-4 and C-5, and from the α-proton (H-2) to the carbonyl carbon (C-1).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like amino acids. In positive ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺. Given the molecular formula C₇H₁₃NO₂, the expected mass-to-charge ratio (m/z) for the molecular ion would be approximately 144.11. A high-resolution mass spectrometer would be able to confirm the elemental composition of the ion.

Further fragmentation of the molecular ion (MS/MS analysis) can provide structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (in the form of CO₂ and H₂O).

Chiral Analytical Chromatography for Enantiomeric Purity Assessment

The determination of enantiomeric purity is critical for any chiral compound. Chiral analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation.

For the assessment of the enantiomeric purity of this compound, a suitable chiral column would be selected. Common CSPs for the separation of underivatized amino acids include those based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin-based columns) or ligand-exchange columns.

The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. A high enantiomeric excess would confirm the stereochemical integrity of the this compound sample.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Absolute Configuration

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A key feature in an ORD spectrum is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the chiral center.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks, also known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores.

For this compound, the key chromophores are the carboxylic acid group and the carbon-carbon double bond. The n → π* transition of the carboxyl group, typically occurring around 210-220 nm, is often used to assign the absolute configuration of α-amino acids. For L-amino acids (S-configuration), this transition generally gives rise to a positive Cotton effect. Consequently, for this compound, a negative Cotton effect would be predicted for this transition. The presence of the C=C double bond in the γ,δ-position can also influence the chiroptical properties, potentially leading to additional CD bands.

The absolute configuration of allylic amines can be determined from the CD spectra of their derivatives, where the sign of the Cotton effect is related to the helicity of the N-Cα-C=C bond system. While this specific data for this compound is not available in the searched literature, the principles of these analyses provide a robust framework for its stereochemical elucidation.

A hypothetical table summarizing the expected chiroptical data for this compound is provided below, based on general principles for R-amino acids.

| Technique | Chromophore Transition | Expected Wavelength (λ_max) | Expected Sign of Cotton Effect |

| CD | Carboxylic Acid (n → π) | ~210-220 nm | Negative |

| ORD | Carboxylic Acid (n → π) | ~210-220 nm | Negative Trough followed by Positive Peak |

| Note: The exact wavelengths and magnitudes of the Cotton effects are subject to experimental verification and can be influenced by solvent and pH. |

Investigations into Biological Activities and Molecular Mechanisms of Action of R 2 Amino 5 Methylhex 4 Enoic Acid

Allelochemical Roles and Plant Growth Regulatory Effects

Impact on Specific Plant Species' Metabolic Pathways

There is currently no available research detailing the impact of (R)-2-Amino-5-methylhex-4-enoic acid on the metabolic pathways of specific plant species. Allelopathy, the chemical inhibition of one plant by another, is a known phenomenon involving a variety of secondary metabolites, including non-protein amino acids. For instance, a related positional isomer, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, has been isolated from the mushroom Boletus fraternus and was found to inhibit the radicle growth of lettuce seedlings. tandfonline.com However, the specific metabolic targets and pathways affected by this compound remain uninvestigated.

Ecological Implications in Inter-Organismal Chemical Ecology

The ecological role of this compound in chemical communication and interaction between organisms is not documented in the current scientific literature. The study of chemical ecology involves understanding how chemical signals mediate interactions, and while non-protein amino acids are recognized as potential allelochemicals, the specific functions of this particular enantiomer in any ecosystem have not been elucidated.

Analogous Interactions with Neurotransmitter Systems

Investigations into the interactions of this compound with neurotransmitter systems, particularly as an analog of γ-Aminobutyric Acid (GABA), are not present in published research.

There are no studies available that explore the activity of this compound as a GABA analog in prokaryotic systems. While the GABA signaling system is a target for various molecules, the specific interaction of this compound with prokaryotic GABA receptors or related proteins has not been reported.

Specific studies on the inhibition of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for GABA synthesis, by this compound have not been published. Although various compounds are known to inhibit GAD, the inhibitory potential and mechanism of this specific amino acid have not been determined.

Structure-Activity Relationships and Stereochemical Specificity

Detailed structure-activity relationships for this compound, particularly concerning its stereochemical specificity, are not available in the scientific literature. The chirality of molecules often plays a crucial role in their biological activity, but specific data for this compound is lacking.

There is no published data from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) that compares the binding affinities of the (R) and (S) enantiomers of 2-Amino-5-methylhex-4-enoic acid to any biological targets. Such studies would be essential to understand the stereochemical basis of its potential biological activity.

Computational Modeling of Stereospecific Binding Pockets (e.g., Molecular Docking)

A thorough review of scientific literature and research databases reveals a significant gap in the publicly available information regarding the computational modeling of stereospecific binding pockets for this compound. Despite extensive searches for molecular docking simulations, binding affinity data, and analyses of interactions with specific biological targets, no dedicated studies detailing these aspects for this particular compound could be identified.

The absence of such research means that there are currently no published findings on the specific amino acid residues that may form the binding pocket for this compound, nor are there computational data to predict its binding energy or compare the stereospecific interactions of the (R)-enantiomer with its counterparts.

While computational modeling and molecular docking are crucial techniques for understanding the structure-activity relationships of biologically active molecules, it appears that these methods have not yet been applied and published in the context of this compound. Therefore, it is not possible to provide a detailed analysis or a data table summarizing the computational modeling of its stereospecific binding pockets at this time.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Chiral Building Block for Complex Chemical Entities

The enantiomerically pure nature of (R)-2-Amino-5-methylhex-4-enoic acid makes it an excellent starting material for the synthesis of complex chemical entities. In organic synthesis, chiral building blocks are crucial for constructing molecules with specific biological activities, as the stereochemistry of a molecule often dictates its function. The presence of both an amino group and a carboxylic acid group allows for its incorporation into peptide chains, while the vinyl group offers a site for a variety of chemical transformations.

The reactivity of the double bond can be exploited through reactions such as hydrogenation, epoxidation, and metathesis, enabling the introduction of new functional groups and the formation of intricate cyclic or acyclic structures. This versatility allows chemists to design and synthesize novel compounds with a high degree of stereochemical control, which is essential for the development of new materials and therapeutic agents.

Utility in the Synthesis of Specialty Chemicals with Defined Functionalities

The synthesis of specialty chemicals, which are valued for their specific functions rather than their bulk properties, often requires precise molecular design. This compound serves as a valuable synthon in this context. Its bifunctional nature, combining the properties of an amino acid and an unsaturated hydrocarbon, allows for the creation of molecules with tailored functionalities. mdpi.com

For instance, the amino and carboxyl groups can be modified to introduce specific binding sites or reactive handles, while the double bond can be polymerized or functionalized to impart desired material properties. This could lead to the development of specialty polymers, ligands for catalysis, or components of advanced materials with specific optical or electronic properties. The defined stereochemistry of the parent molecule ensures that the resulting specialty chemicals also possess a specific and predictable three-dimensional structure.

Precursor in the Research and Development of Chiral Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on the availability of chiral intermediates for the synthesis of single-enantiomer drugs. The use of enantiomerically pure drugs is critical as different enantiomers of a molecule can have vastly different pharmacological effects. This compound is a promising precursor for the development of such chiral pharmaceutical intermediates. nih.gov

Advanced Analytical Methodologies for Research Purity and Quality Control

Methodologies for Purity Assessment in Research-Grade Samples

The evaluation of purity for research-grade (R)-2-Amino-5-methylhex-4-enoic acid involves a suite of analytical techniques designed to identify and quantify the target compound and any potential impurities. bachem.com High-Performance Liquid Chromatography (HPLC) is a principal method for this purpose, often utilizing various column types such as reverse-phase, cation exchange, or hydrophilic interaction liquid chromatography (HILIC) to achieve separation. nih.gov

Spectroscopic methods are also crucial for confirming the structural integrity of the compound. bachem.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Mass Spectrometry (MS) determines the molecular weight with high accuracy. bachem.com Elemental analysis is used to compare the measured content of carbon, hydrogen, and nitrogen against the calculated values for the molecular formula, C₇H₁₃NO₂. bachem.com

The enantiomeric purity is a critical quality attribute for chiral compounds like this compound. Chiral chromatography techniques, a specialized form of HPLC, are employed to separate and quantify the (R) and (S) enantiomers, ensuring the desired stereoisomer is present in high excess.

Table 1: Key Analytical Techniques for Purity Assessment

| Technique | Purpose | Typical Data Obtained |

| High-Performance Liquid Chromatography (HPLC) | Quantify chemical purity and identify impurities. nih.gov | Chromatogram showing the main peak area relative to impurity peaks. |

| Chiral HPLC | Determine enantiomeric purity/excess. | Separation of (R) and (S) enantiomers, allowing for quantification of each. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and identity. bachem.com | Spectra providing information on the chemical environment of each atom. |

| Mass Spectrometry (MS) | Determine molecular weight. bachem.com | Mass-to-charge ratio confirming the compound's mass. |

| Elemental Analysis | Verify elemental composition. bachem.com | Percentage of Carbon, Hydrogen, and Nitrogen. |

In-Process Monitoring of Synthetic Reactions (e.g., Thin Layer Chromatography)

Monitoring the progress of the synthetic reactions that produce this compound is essential for optimizing reaction conditions and determining the reaction endpoint. nih.gov Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for this in-process control. bachem.comthieme.de

During the synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate. The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with spots of the starting materials and a reference standard of the product, chemists can visually track the consumption of reactants and the formation of the desired product. bachem.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For instance, in one reported synthesis, the progress was monitored via TLC with an Rf value of approximately 0.3 in a 3:1 Ethyl acetate/Hexanes solvent system.

Table 2: Example of TLC for In-Process Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel Plate |

| Mobile Phase (Eluent) | 3:1 Ethyl Acetate / Hexanes |

| Visualization | UV light (254 nm) or staining agents (e.g., Ninhydrin for amino acids). nih.govnih.gov |

| Reference Rf Value | ~0.3 |

| Observation | Disappearance of starting material spots and appearance/intensification of the product spot at the target Rf value indicate reaction progression. |

Computational and Theoretical Studies for Predicting Chemical and Biological Behavior

Prediction of Microscopic Ionization States and pKa Values

The ionization state of an amino acid is crucial as it dictates its charge, solubility, and interaction with biological macromolecules. For (R)-2-Amino-5-methylhex-4-enoic acid, the primary ionizable groups are the α-amino group and the α-carboxyl group. Computational methods can predict the pKa values of these groups, which represent the pH at which 50% of the group is ionized.

Various software packages and web servers are available for pKa prediction, employing different methodologies such as empirical-based methods, quantum mechanics (QM), and hybrid QM/MM (quantum mechanics/molecular mechanics) approaches. Empirical methods often utilize databases of known pKa values and fragment-based approaches to estimate the pKa of a new molecule. More sophisticated QM methods, such as those based on Density Functional Theory (DFT), can provide more accurate predictions by calculating the proton affinity and considering the influence of the solvent, often modeled as a continuum.

The predicted pKa values for the α-amino and α-carboxyl groups of this compound would allow for the determination of its dominant ionic species at a given pH. For instance, at physiological pH (~7.4), the carboxyl group is expected to be deprotonated (COO-) and the amino group to be protonated (NH3+), resulting in a zwitterionic form.

Table 1: Predicted pKa Values for Ionizable Groups in this compound

| Ionizable Group | Predicted pKa (Approximate) | Dominant form at pH 7.4 |

| α-Carboxyl (-COOH) | ~2-3 | Deprotonated (-COO⁻) |

| α-Amino (-NH₂) | ~9-10 | Protonated (-NH₃⁺) |

Note: The values presented are typical approximate ranges for the α-carboxyl and α-amino groups of amino acids and would require specific computational calculations for precise determination for this molecule.

Estimation of Lipophilicity Parameters (e.g., LogP)

Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). LogP is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water).

A variety of computational methods exist for estimating LogP. These range from atom-based methods that sum the contributions of individual atoms, to fragment-based methods that use a library of molecular fragments with known lipophilicity, to property-based methods that correlate LogP with other molecular descriptors. The calculated LogP value for this compound would indicate its relative affinity for lipid-like versus aqueous environments. A negative LogP value would suggest hydrophilicity, while a positive value would indicate lipophilicity. Given the presence of the charged amino and carboxyl groups at physiological pH, a relatively low or negative LogP value is expected for this compound.

Table 2: Computationally Estimated Lipophilicity of this compound

| Parameter | Predicted Value | Implication |

| LogP | -1.4 (Predicted by PubChem) | High hydrophilicity |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

This compound possesses significant conformational flexibility due to the rotatable bonds in its side chain. Molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations of this molecule in a given environment, such as in aqueous solution.

MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of the molecule's dynamic behavior over time. By simulating the molecule in a box of explicit water molecules, one can study its conformational preferences, the stability of different conformers, and the intramolecular interactions that govern its shape. The resulting trajectory can be analyzed to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, such as an enzyme or a receptor.

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these methods can be used to calculate a variety of properties that are not accessible through classical molecular mechanics.

These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity. The distribution of electron density can be visualized to identify regions that are susceptible to nucleophilic or electrophilic attack. Furthermore, quantum chemical calculations can be used to model reaction mechanisms, for example, to understand the enzymatic reactions in which this amino acid might participate. The vibrational frequencies can also be calculated and compared with experimental infrared (IR) spectra to confirm the molecule's structure.

Future Research Directions and Unexplored Avenues for R 2 Amino 5 Methylhex 4 Enoic Acid

Comprehensive Elucidation of Undiscovered Molecular Targets and Cellular Pathways

A primary avenue for future research lies in the systematic identification of the molecular targets and cellular pathways modulated by (R)-2-Amino-5-methylhex-4-enoic acid. Its structural resemblance to L-leucine suggests potential interactions with proteins involved in branched-chain amino acid metabolism and signaling. However, the presence of the vinyl group could confer novel reactivity and binding modalities, leading to interactions with a unique subset of proteins.

Initial investigations could employ a variety of screening methods to identify potential protein targets. As an allelochemical, it has been observed to inhibit the growth of certain plants by interfering with their metabolic pathways, though the precise molecular targets remain a subject for further investigation. It is hypothesized that the compound may affect processes such as amino acid metabolism and protein synthesis.

Future studies should aim to move beyond these initial observations to pinpoint specific enzymatic and receptor interactions. A proposed workflow for identifying these targets is outlined below.

| Screening Method | Principle | Potential Outcomes |

| Affinity Chromatography-Mass Spectrometry | Immobilized this compound is used to capture interacting proteins from cell lysates. | Identification of a broad range of potential binding partners. |

| Yeast Two-Hybrid Screening | A genetic method to detect protein-protein interactions; can be adapted to screen for small molecule-protein interactions. | Uncovering interactions within a cellular context. |

| Computational Docking Studies | In silico modeling of the compound's interaction with known protein structures. | Prediction of binding affinities and modes, guiding experimental validation. |

| Activity-Based Protein Profiling (ABPP) | Utilizes a modified version of the compound to covalently label active enzymes. | Identification of specific enzymes that interact with the compound. frontiersin.orgnih.gov |

Once initial targets are identified, further research will be necessary to validate these interactions and elucidate the downstream effects on cellular pathways. Techniques such as CRISPR-Cas9-mediated gene knockout or siRNA-mediated gene knockdown of the identified target can be employed to confirm the functional relevance of the interaction.

Deeper Investigation into Biosynthetic Pathways in Natural Producing Organisms

Understanding the natural production of this compound is crucial for both its sustainable production and for uncovering novel enzymatic tools. While the complete biosynthetic pathway is not yet characterized, it is likely derived from the metabolism of branched-chain amino acids, such as L-leucine, in certain microorganisms or plants. researchgate.netresearchgate.net

The biosynthesis of branched-chain amino acids (BCAAs) like leucine, valine, and isoleucine is well-established in bacteria and fungi and involves a series of enzymatic reactions starting from common precursors. nih.govfrontiersin.org Key enzymes in these pathways, such as aminotransferases and dehydrogenases, could be involved in the final steps of this compound synthesis. mdpi.com

Future research should focus on identifying the specific enzymes responsible for the introduction of the double bond and the stereospecific amination. A plausible biosynthetic route could involve the following key steps:

| Proposed Biosynthetic Step | Potential Enzyme Class | Rationale |

| Precursor Formation | Enzymes of the L-leucine biosynthesis pathway | Provides the basic carbon skeleton. nih.gov |

| Desaturation | Desaturase or a dehydrogenase | Introduction of the C4-C5 double bond. nih.gov |

| Amination | Aminotransferase | Addition of the amino group at the C2 position. mdpi.com |

Identifying the genes encoding these enzymes will be a critical step. This can be achieved through genome mining of organisms known to produce this or similar unsaturated amino acids, followed by heterologous expression and functional characterization of the candidate genes.

Rational Design and Synthesis of Novel Analogues with Enhanced Biological Specificity

The unique structure of this compound makes it an excellent starting point for the rational design and synthesis of novel analogues with improved biological properties. nih.govscispace.comresearchgate.net By systematically modifying its structure, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties. drugdesign.org

Structure-activity relationship (SAR) studies will be central to this effort. nih.govresearchgate.netmdpi.com These studies involve synthesizing a library of analogues with specific modifications and evaluating their biological activity. Key modifications could include:

| Structural Modification | Potential Impact | Example |

| Alteration of the Alkyl Chain | Modify steric bulk and hydrophobicity, potentially altering target binding. | Introduction of cyclic structures or branching. |

| Modification of the Double Bond | Influence reactivity and conformational flexibility. | Shifting the position of the double bond or replacing it with a triple bond. |

| Substitution on the Amino Group | Alter charge and hydrogen bonding potential. | N-methylation or acylation. |

| Modification of the Carboxylic Acid | Change polarity and potential for esterification. | Conversion to an amide or ester. |

Computational modeling can play a significant role in guiding the design of these analogues by predicting their binding to target proteins. nih.govresearchgate.net This in silico approach can help prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

Advanced Mechanistic Enzymology to Decipher Stereospecific Recognition

A fascinating area of future research is to understand how enzymes achieve stereospecific recognition of this compound. studysmarter.co.ukstudymind.co.uk The precise positioning of the amino group and the geometry of the double bond are likely critical for its interaction with biological targets. libretexts.orgmdpi.com

Enzymes are known to be highly stereospecific, often discriminating between enantiomers of a substrate. nih.gov In the case of this compound, enzymes must not only recognize the (R)-configuration at the α-carbon but also the geometry of the double bond.

Advanced techniques in mechanistic enzymology can be employed to probe these interactions:

X-ray Crystallography: Co-crystallization of the compound or its analogues with target enzymes can provide a detailed, three-dimensional view of the binding site, revealing the specific amino acid residues involved in recognition.

Site-Directed Mutagenesis: By systematically mutating amino acid residues in the active site of a target enzyme and measuring the effect on binding and catalysis, the key residues for stereospecific recognition can be identified.

Kinetic Isotope Effects: These studies can provide insights into the transition state of the enzymatic reaction, helping to elucidate the catalytic mechanism.

Computational simulations: Molecular dynamics simulations can model the dynamic interactions between the compound and an enzyme, providing a deeper understanding of the binding process.

Understanding these mechanisms is not only of fundamental scientific interest but also crucial for the rational design of specific inhibitors or substrates for enzymes that interact with this compound.

Development as a Chemical Biology Tool for Proteomic and Metabolomic Investigations

The unique chemical structure of this compound makes it an attractive candidate for development as a chemical biology tool to probe cellular processes. researchgate.netnih.gov By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, this compound can be transformed into a probe for activity-based protein profiling (ABPP) and other chemoproteomic techniques. universiteitleiden.nl

An activity-based probe based on this scaffold could be used to:

Identify novel enzyme targets: The probe could covalently label enzymes that recognize it as a substrate or inhibitor, allowing for their identification by mass spectrometry. frontiersin.org

Profile enzyme activity in complex biological samples: The probe could be used to assess the activity of its target enzymes in different cellular states, providing insights into their regulation.

Visualize target enzymes in living cells: A fluorescently tagged probe could be used to visualize the subcellular localization of its target enzymes.

Furthermore, isotopically labeled versions of this compound could be used in metabolomic studies to trace its metabolic fate within cells and to identify the metabolic pathways in which it participates. missouri.edu This could reveal novel metabolic transformations and connections to other metabolic networks.

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-5-methylhex-4-enoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or enzymatic resolution to achieve the (R)-configuration. For example, chiral auxiliaries like (R)-α-methoxyphenylacetic acid derivatives (e.g., CAS 3966-32-3) can be used to control stereochemistry . Enantiomeric purity (>97%) is validated via high-performance liquid chromatography (HPLC) with chiral stationary phases or polarimetry. Reaction intermediates (e.g., unsaturated ketones) should be characterized using -NMR to confirm regioselectivity during double-bond formation .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, vibrational circular dichroism (VCD) spectroscopy coupled with density functional theory (DFT) calculations can resolve stereochemistry without crystallization . For routine analysis, compare optical rotation values with literature data (e.g., [α] = -X° in a specified solvent) .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer : Combine orthogonal methods:

- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to quantify impurities.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z = [M+H] at 158.2) and rule out degradation products.

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

- Methodological Answer : The (R)-configuration enhances affinity for specific targets, such as NMDA or AMPA receptors, due to spatial complementarity. Conduct competitive binding assays with radiolabeled ligands (e.g., -kynurenic acid derivatives) and compare IC values between enantiomers. Use molecular docking simulations to map hydrogen-bonding interactions between the amino group and receptor active sites .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, co-solvents). To address this:

- Standardize Protocols : Use buffers like HEPES (pH 7.4) and avoid DMSO concentrations >1% to prevent artifactorial effects.

- Validate with Orthogonal Assays : Combine electrophysiology (e.g., patch-clamp) and calcium imaging to confirm receptor modulation.

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across studies .

Q. What computational strategies are effective in modeling the conformational dynamics of this compound in solution?

- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to study rotameric states of the hex-4-enoic acid backbone. Apply quantum mechanics/molecular mechanics (QM/MM) to analyze protonation states of the amino group under physiological pH. Validate predictions with - NOESY NMR to detect through-space interactions .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer : Systematically modify the methyl group at C5 or the double bond position (C4). For example:

- Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability.

- Replace the methyl group with cyclopropyl to restrict conformational flexibility.

Assess changes via in vitro assays (e.g., IC for enzyme inhibition) and correlate with computed LogP values to optimize bioavailability .

Data Analysis & Reporting Guidelines

Q. What statistical methods are recommended for analyzing dose-response data in studies involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report Hill slopes () to assess cooperativity. For outliers, apply Grubbs’ test (α = 0.05) and justify exclusions in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.